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molecular formula C12H16N2 B8731890 4-(Cyclopent-2-en-1-yl)-6-methylbenzene-1,3-diamine CAS No. 111962-98-2

4-(Cyclopent-2-en-1-yl)-6-methylbenzene-1,3-diamine

Cat. No. B8731890
M. Wt: 188.27 g/mol
InChI Key: WHCYMMPFGLGWHD-UHFFFAOYSA-N
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Patent
US04794194

Procedure details

A 200 g (1.64 mol) portion of 2,4-toluenediamine, 162 g (1.23 mol, 2.45 equiv) of dicyclopentadiene, 200 g (2.78 mol) of pentane, and 20.0 g of an amorphous alumina-silica catalyst comprised of 13% alumina and 87% silica were charged to a 1000 cc pressure vessel equipped with a mechanical stirrer. The vessel was sealed and purged with nitrogen leaving a 32 psig nitrogen blanket. The vessel contents were heated to 205° C. with stirring and were maintained at that temperature for 22 hr. The contents were cooled to 150° C. and isolated catalyst free by hot filtration. Selective removal of residual hydrocarbons by vacuum distillation and analysis by gas chromatography (GC) revealed the following product mixture:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
162 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
[Compound]
Name
alumina silica
Quantity
20 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:9])[C:2]([NH2:8])=[CH:3][C:4]([NH2:7])=[CH:5][CH:6]=1.C1C2C3C=CC(C2C=C1)C3.[CH3:20][CH2:21][CH2:22][CH2:23][CH3:24]>>[CH:22]1([C:5]2[CH:6]=[C:1]([CH3:9])[C:2]([NH2:8])=[CH:3][C:4]=2[NH2:7])[CH2:23][CH2:24][CH:20]=[CH:21]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC(=CC1)N)N)C
Step Two
Name
Quantity
162 g
Type
reactant
Smiles
C1C=CC2C1C3CC2C=C3
Step Three
Name
Quantity
200 g
Type
reactant
Smiles
CCCCC
Step Four
Name
alumina silica
Quantity
20 g
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
205 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged to a 1000 cc pressure vessel
CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
The vessel was sealed
CUSTOM
Type
CUSTOM
Details
purged with nitrogen leaving a 32 psig nitrogen blanket
TEMPERATURE
Type
TEMPERATURE
Details
were maintained at that temperature for 22 hr
Duration
22 h
TEMPERATURE
Type
TEMPERATURE
Details
The contents were cooled to 150° C.
CUSTOM
Type
CUSTOM
Details
isolated catalyst
FILTRATION
Type
FILTRATION
Details
free by hot filtration
CUSTOM
Type
CUSTOM
Details
removal of residual hydrocarbons
DISTILLATION
Type
DISTILLATION
Details
by vacuum distillation and analysis by gas chromatography (GC)

Outcomes

Product
Name
Type
Smiles
C1(C=CCC1)C1=C(C=C(C(=C1)C)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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